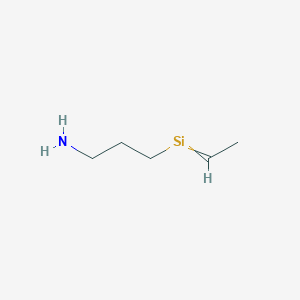
1,1,1,3,3,4,4,6,6,6-Decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,4,4,6,6,6-Decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions. Its structure includes two hydroxyl groups, making it a diol, and it is often utilized in various scientific and industrial applications due to its distinctive characteristics.
Preparation Methods
The synthesis of 1,1,1,3,3,4,4,6,6,6-Decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol typically involves multiple steps, including the introduction of fluorine atoms and the formation of the diol structure. One common method involves the reaction of hexafluoropropylene oxide with a suitable nucleophile, followed by further fluorination and hydroxylation steps. Industrial production methods may vary, but they generally aim to maximize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
1,1,1,3,3,4,4,6,6,6-Decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds under specific conditions.
Reduction: Reduction reactions can convert the diol into other functional groups, such as alkanes.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine.
Scientific Research Applications
1,1,1,3,3,4,4,6,6,6-Decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other fluorinated compounds and as a reagent in various organic reactions.
Biology: Its stability and resistance to metabolic degradation make it useful in studying biological systems and as a potential drug candidate.
Medicine: The compound’s unique properties are explored for developing new pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism by which 1,1,1,3,3,4,4,6,6,6-Decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol exerts its effects is primarily related to its fluorinated structure. The multiple fluorine atoms create a highly electronegative environment, which can influence molecular interactions and binding affinities. This compound can interact with various molecular targets, including enzymes and receptors, by forming strong hydrogen bonds and van der Waals interactions. These interactions can modulate biological pathways and processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Compared to other fluorinated compounds, 1,1,1,3,3,4,4,6,6,6-Decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol stands out due to its unique combination of fluorine atoms and hydroxyl groups. Similar compounds include:
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: Known for its high fluorine content and stability.
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonyl fluoride: Used in the synthesis of surfactants and other fluorinated materials.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: A fluorinated biphenyl compound with similar stability and chemical properties.
Properties
CAS No. |
652132-19-9 |
|---|---|
Molecular Formula |
C8H2F16O2 |
Molecular Weight |
434.07 g/mol |
IUPAC Name |
1,1,1,3,3,4,4,6,6,6-decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol |
InChI |
InChI=1S/C8H2F16O2/c9-3(10,1(25,5(13,14)15)6(16,17)18)4(11,12)2(26,7(19,20)21)8(22,23)24/h25-26H |
InChI Key |
WNJWUDXDFRLFRM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(C(F)(F)F)O)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate](/img/structure/B12544914.png)
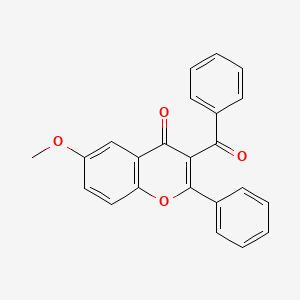
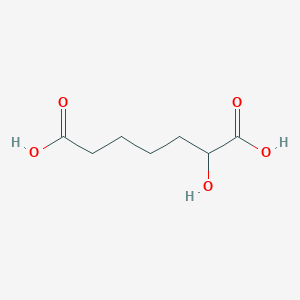
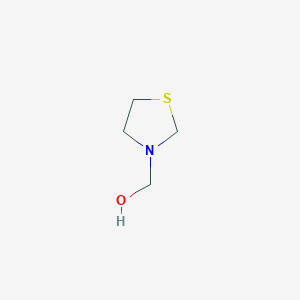
![Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)-](/img/structure/B12544939.png)
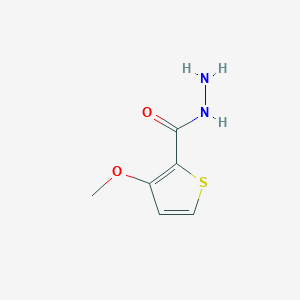

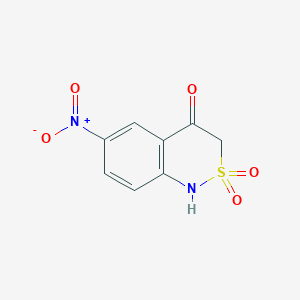
![[(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile](/img/structure/B12544953.png)
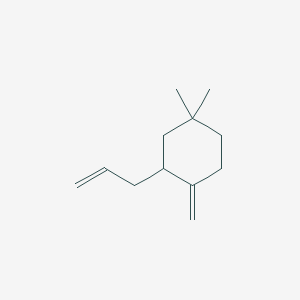
![1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea](/img/structure/B12544967.png)
![5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B12544971.png)

